Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-
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Overview
Description
Ethanamine, N,N’-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-] is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a trisiloxane backbone, which is a silicon-oxygen chain, and two ethanamine groups attached to it. The unique structure of this compound makes it an interesting subject for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N’-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-] typically involves the reaction of 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxane with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in a reactor, and the reaction is monitored and controlled to ensure consistent quality. After the reaction is complete, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N’-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The ethanamine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane oxides, while reduction may produce simpler amines.
Scientific Research Applications
Ethanamine, N,N’-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N,N’-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-] involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N-ethyl-: A simpler amine with similar functional groups but lacking the trisiloxane backbone.
Ethanamine, N,N-dimethyl-: Another amine with different substituents on the nitrogen atom.
Ethanamine, N-methyl-: A related compound with a single methyl group attached to the nitrogen atom.
Uniqueness
The uniqueness of Ethanamine, N,N’-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-] lies in its trisiloxane backbone, which imparts distinct chemical and physical properties
Properties
CAS No. |
72236-42-1 |
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Molecular Formula |
C24H42N2O4Si3 |
Molecular Weight |
506.9 g/mol |
IUPAC Name |
N-[[[diethylaminooxy(dimethyl)silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]oxy-N-ethylethanamine |
InChI |
InChI=1S/C24H42N2O4Si3/c1-9-25(10-2)27-31(5,6)29-33(23-19-15-13-16-20-23,24-21-17-14-18-22-24)30-32(7,8)28-26(11-3)12-4/h13-22H,9-12H2,1-8H3 |
InChI Key |
SQHKQYBKGVPLJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)O[Si](C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)ON(CC)CC |
Origin of Product |
United States |
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